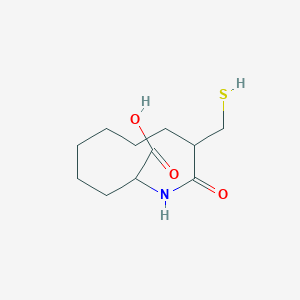![molecular formula C30H30NO5+ B10846125 9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide](/img/structure/B10846125.png)
9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide is a derivative of berberine, a naturally occurring isoquinoline alkaloid found in various plants. This compound is known for its potential biological activities, particularly as an acetylcholinesterase inhibitor, which makes it of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide typically involves the reaction of berberine with 5-(Phenylol-1-yloxy)pentyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent berberine structure.
Substitution: Nucleophilic substitution reactions can modify the phenylol group or the pentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydride are commonly used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of berberine, which can have different biological activities and properties .
Scientific Research Applications
9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of berberine derivatives.
Medicine: Explored for its therapeutic potential in treating Alzheimer’s disease and other cognitive disorders.
Industry: Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The primary mechanism of action of 9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and alleviate symptoms of neurodegenerative diseases . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from interacting with acetylcholine .
Comparison with Similar Compounds
Similar Compounds
- 9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide
- 9-O-[6-(Phenylol-1-yloxy)hexyl]berberine bromide
- 9-O-[5-(Phenylol-1-yloxy)pentyl]berberine chloride
Uniqueness
9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide is unique due to its specific pentyl chain length and the presence of the phenylol group, which contribute to its distinct biological activity and binding affinity to acetylcholinesterase . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H30NO5+ |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
17-methoxy-16-(5-phenoxypentoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C30H30NO5/c1-32-27-11-10-21-16-26-24-18-29-28(35-20-36-29)17-22(24)12-13-31(26)19-25(21)30(27)34-15-7-3-6-14-33-23-8-4-2-5-9-23/h2,4-5,8-11,16-19H,3,6-7,12-15,20H2,1H3/q+1 |
InChI Key |
DIJNAHNGFYBCMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCCCOC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(1-Phosphonobutan-2-yloxy)ethyl]guanine](/img/structure/B10846042.png)
![9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline](/img/structure/B10846046.png)







![9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine](/img/structure/B10846091.png)
![9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide](/img/structure/B10846096.png)
![9-O-[3-(4-Bromo-phenoxyl)butyl]-berberine bromide](/img/structure/B10846101.png)
![9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine](/img/structure/B10846106.png)
![N-(4-{4-Amino-1-[1-(Tetrahydro-2h-Pyran-4-Yl)piperidin-4-Yl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B10846109.png)
